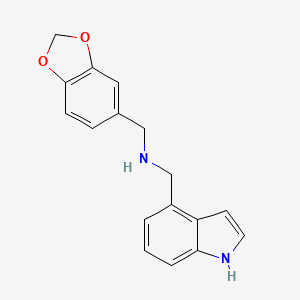

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine

描述

Key Structural Features:

| Property | Value/Description | Source |

|---|---|---|

| Bond Angles | 120° (aromatic rings), 109.5° (sp³ N) | |

| Torsional Flexibility | Limited due to planar aromatic systems | |

| Electron Density | Delocalized π-electrons in both rings |

The stereochemical configuration of the methylene bridges introduces potential chirality. While the compound lacks explicit stereocenters in its base structure, substitutions on the indole nitrogen or benzodioxole oxygen could create stereogenic centers. Computational studies of analogous benzodioxole-indole hybrids suggest that the amine group’s sp³ hybridization permits restricted rotation, leading to atropisomerism under specific conditions.

Comparative Analysis of Benzodioxole-Indole Hybrid Systems

Benzodioxole-indole hybrids exhibit diverse bioactivities depending on substitution patterns and linker geometries. A comparative analysis reveals critical distinctions:

Table 1: Structural and Functional Comparison of Related Hybrids

The target compound’s methylene-amine linker differentiates it from carbocyclic or ether-linked hybrids, reducing steric hindrance while maintaining electronic conjugation between the aromatic systems. Unlike β-carboline hybrids, the absence of a fused pyridine ring in this molecule limits planar rigidity, enhancing conformational adaptability for receptor binding.

X-ray Crystallographic Characterization Challenges

Despite advances in crystallography, obtaining high-resolution X-ray data for this compound remains challenging due to:

- Conformational Polymorphism : Flexible methylene linkers enable multiple low-energy conformers, complicating crystal lattice formation.

- Weak Intermolecular Interactions : The lack of strong hydrogen-bond donors (e.g., -OH or -NH₂ groups) reduces crystal packing efficiency.

- Electron Density Overlap : Overlapping π-clouds from benzodioxole and indole rings obscure precise bond length measurements.

In related indole hybrids, such as 4-amino-5-indolyl-1,2,4-triazole-3-thione, X-ray studies revealed twist angles of 4.94–12.65° between heterocyclic rings. Analogous distortions are anticipated in the target compound, necessitating synchrotron radiation for resolving subtle structural variations.

Tautomeric Forms and Conformational Dynamics

The indole subunit’s NH group and the amine linker create tautomeric possibilities:

$$

\text{Indole-imine tautomer} \rightleftharpoons \text{Indolenine-amine tautomer}

$$

Density functional theory (DFT) calculations on similar systems predict a >40 kcal/mol energy barrier for tautomerization, favoring the canonical indole-amine form. Key conformational dynamics include:

- Amine Linker Rotation : Restricted rotation (energy barrier ~15 kcal/mol) due to partial conjugation with indole’s π-system.

- Benzodioxole Ring Puckering : The dioxole ring adopts a slight envelope conformation, with O–C–O angles deviating by 2–3° from ideal tetrahedral geometry.

Variable-temperature NMR studies of analogs like N-(1,3-benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine show broadened peaks at 298 K, indicative of slow interconversion between gauche and anti conformers.

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(1H-indol-4-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-2-13(14-6-7-19-15(14)3-1)10-18-9-12-4-5-16-17(8-12)21-11-20-16/h1-8,18-19H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLFCHOLSNKEEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=C4C=CNC4=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208546 | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944897-10-3 | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944897-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination Approach

The most common and effective method for synthesizing unsymmetric secondary amines such as N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine is reductive amination . This involves the condensation of a primary amine with an aldehyde or ketone followed by reduction of the resulting imine or iminium intermediate.

Step 1: Formation of Imine Intermediate

The primary amine (e.g., 1H-indol-4-ylmethylamine) is reacted with 1,3-benzodioxole-5-carboxaldehyde under mild conditions to form an imine intermediate.Step 2: Reduction of Imine

The imine is then reduced using a mild reducing agent such as sodium borohydride (NaBH4) or catalytic hydrogenation (Pd/C under H2 atmosphere) to yield the secondary amine product.

This method allows for high selectivity towards the unsymmetric secondary amine and minimizes tertiary amine formation. Reaction conditions such as solvent choice (methanol, ethanol, or toluene), temperature (room temperature to reflux), and catalyst loading are optimized to maximize yield and purity.

Catalytic Coupling Using Ruthenium Complexes

Recent advances have demonstrated the use of ruthenium-based catalytic systems for direct coupling of primary amines to form secondary amines without isolating intermediates.

- A tetranuclear Ru–H complex with catechol ligands has been shown to catalyze the coupling of benzylic primary amines with indole derivatives efficiently.

- The catalytic system operates under elevated temperatures (~130 °C) in toluene, providing high selectivity for unsymmetric secondary amines over symmetric ones.

- Monitoring by NMR confirms steady formation of the secondary amine with minimal side products.

This catalytic method offers a streamlined, one-pot synthesis route that can be advantageous for scale-up and industrial applications.

Multi-Step Synthesis via Halogenation and Nucleophilic Substitution

An alternative synthetic route involves:

- Halogenation of the benzylic position of the 1,3-benzodioxole moiety to form a benzylic halide intermediate.

- Nucleophilic substitution by the indol-4-ylmethylamine nucleophile to form the secondary amine bond.

- This is often followed by purification steps to isolate the desired product.

This method requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.

Reaction Conditions and Optimization

| Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Reductive Amination | 1,3-Benzodioxole-5-carboxaldehyde, NaBH4, MeOH | 70–90 | Mild conditions, high selectivity |

| Ruthenium-Catalyzed Coupling | Ru–H complex, catechol ligand, toluene, 130 °C | 65–85 | One-pot, catalytic, scalable |

| Halogenation + Nucleophilic Substitution | Benzylic halide intermediate, indol-4-ylmethylamine, DMF | 50–75 | Multi-step, requires purification |

Analytical Monitoring and Characterization

- NMR Spectroscopy is extensively used to monitor reaction progress, confirm imine formation, and verify product purity.

- GC-MS and HPLC analyses help detect minor byproducts such as imines or tertiary amines.

- 1H NMR chemical shifts and coupling constants provide insight into the configuration and substitution pattern of the product.

Research Findings and Improvements

- The ruthenium-catalyzed method shows promise for selective synthesis of unsymmetric secondary amines with minimal side products, outperforming traditional reductive amination in some cases.

- Optimization of ligand structure in the catalytic system significantly affects activity and selectivity, with catechol derivatives providing the best results.

- Reductive amination remains the most straightforward and widely used method due to its operational simplicity and high yields.

- Multi-step halogenation routes are less favored due to complexity and lower overall yields but remain useful for specific substrate scopes.

化学反应分析

Types of Reactions

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction can lead to the formation of amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzodioxole or indole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfonates, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce secondary amines or alcohols.

科学研究应用

Chemistry: Used as a building block for more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry: Utilized in the synthesis of dyes, polymers, or other industrial chemicals.

作用机制

The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine would depend on its specific biological target. Generally, compounds with benzodioxole and indole moieties can interact with various enzymes, receptors, or DNA, leading to modulation of biological pathways.

相似化合物的比较

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-6-ylmethyl)amine

- Molecular Formula : C₁₇H₁₆N₂O₂ (identical to the target compound)

- Key Difference : Indole substitution at the 6-position instead of 4-position.

- Implications: Positional isomerism may alter steric interactions in binding pockets.

N-(1H-Indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate

- Molecular Formula : C₁₄H₁₄N₂S·C₂H₂O₄

- Key Difference : Replacement of benzodioxole with a thienyl group .

- Implications : The thiophene ring introduces sulfur-based hydrophobicity and reduced electron density compared to benzodioxole. This may enhance membrane permeability but reduce interactions with oxygen-dependent enzymes .

Analogues with Modified Benzodioxole Substituents

N-(1,3-Benzodioxol-5-ylmethyl)-N-(4-fluorophenyl)amine

- Molecular Formula: C₁₅H₁₃FNO₂

- Key Difference : Replacement of indole with a 4-fluorophenyl group .

- Implications: The fluorine atom’s electronegativity may improve metabolic stability and modulate pharmacokinetics.

N-[4-(Allyloxy)-3-methoxybenzyl]-N-(1,3-benzodioxol-5-ylmethyl)amine

- Molecular Formula: C₁₉H₂₁NO₄

- Key Difference : Addition of allyloxy and methoxy groups on the benzyl substituent.

- Implications : The extended hydrophobic chain and ether linkages may enhance lipophilicity, favoring blood-brain barrier penetration. However, increased steric bulk could reduce binding to compact active sites .

Simplified Analogues and Positional Isomers

N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine

- Molecular Formula: C₁₀H₁₃NO₂

- Key Difference : Absence of the indole moiety.

- This compound may serve as a precursor or model for studying the benzodioxole group’s contributions .

N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine

- Molecular Formula : C₁₉H₁₈N₆

- Key Difference : Replacement of benzodioxole with a triazole-containing phenyl group .

Comparative Data Table

Research Findings and Implications

- Positional Isomerism : The 4-indole substitution in the target compound may favor interactions with tryptophan-binding pockets in enzymes, whereas 6-substituted isomers could exhibit altered steric compatibility .

- Electron-Donating vs. In contrast, fluorophenyl analogues prioritize metabolic stability .

- Hybrid Systems : Compounds combining benzodioxole with triazole or thienyl groups demonstrate the versatility of this scaffold in balancing hydrophobicity and hydrogen-bonding capacity .

生物活性

N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety and an indole derivative, which are known to influence its biological interactions. The structural formula can be represented as follows:

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Kinases : Many benzodioxole derivatives exhibit high selectivity for Src family kinases (SFKs), which are involved in cellular signaling pathways related to growth and survival. For instance, compounds such as AZD0530 have shown promising results in inhibiting tumor growth by targeting c-Src and Abl kinases at low nanomolar concentrations .

- Monoamine Oxidase (MAO) Inhibition : Some derivatives have been studied for their ability to inhibit MAO enzymes, which play a crucial role in neurotransmitter metabolism. For example, piperine analogs demonstrate significant inhibition of MAO-A and MAO-B, suggesting that similar compounds may also exhibit antidepressant-like effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Compounds structurally related to this amine often show:

- Oral Bioavailability : Studies on analogous compounds indicate favorable absorption characteristics when administered orally.

- Half-Life : The half-life for related compounds like AZD0530 was found to be approximately 40 hours, indicating prolonged activity in vivo .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving related compounds:

| Activity Type | Compound | IC50 (μM) | Selectivity |

|---|---|---|---|

| c-Src Inhibition | AZD0530 | < 10 | High |

| MAO-A Inhibition | Piperine | 7.0 | Moderate |

| MAO-B Inhibition | Piperine | 20.9 | Moderate |

| Tumor Growth Inhibition | AZD0530 | Not specified | High |

Case Studies

- Tumor Growth Inhibition : A study demonstrated that AZD0530 significantly reduced tumor size in a c-Src-transfected 3T3-fibroblast xenograft model. The compound was administered orally once daily, leading to increased survival rates in aggressive cancer models .

- Neuropharmacological Effects : Research on piperine derivatives indicated that they may provide antidepressant-like effects through MAO inhibition, suggesting that this compound could have similar properties due to structural similarities .

常见问题

Basic Research Questions

Q. How is N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine synthesized, and what are the critical parameters affecting yield?

- Methodological Answer : The synthesis involves coupling benzodioxole and indole derivatives via reductive amination or nucleophilic substitution. Key parameters include:

- Reagent selection : Use of anhydrous solvents (e.g., DMF or THF) to avoid hydrolysis of intermediates.

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Catalysts : Palladium-based catalysts (e.g., Pd/C) for hydrogenation steps, as seen in analogous quinazoline syntheses .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields pure compounds, though yields may be low (~20–23%) due to steric hindrance from the benzodioxole and indole moieties .

Q. What spectroscopic and analytical methods are used to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Identifies protons on the benzodioxole (δ 5.9–6.1 ppm for methylenedioxy groups) and indole (δ 7.0–7.5 ppm for aromatic protons) .

- Mass Spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z ~292 [M]+ for related benzodioxole-indole hybrids) .

- IR Spectroscopy : Detects functional groups (e.g., absence of C=O stretches at ~1650 cm⁻¹ rules out carboxamide impurities) .

- Elemental Analysis : Validates C, H, N composition (e.g., C: ~69.8%, N: ~9.5% for benzodioxole-linked amines) .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound, particularly in cancer or kinase inhibition studies?

- Methodological Answer :

- Kinase inhibition assays : Use recombinant c-Src/Abl kinases to measure IC₅₀ values via fluorescence polarization (FP) or ADP-Glo™ assays. Compare selectivity against a panel of kinases (e.g., EGFR, VEGFR) to identify off-target effects .

- Cytotoxicity screening : Employ MTT or SRB assays on cancer cell lines (e.g., pancreatic or fibroblast models) to evaluate IC₅₀. Include positive controls like AZD0530, a known Src/Abl inhibitor .

- Apoptosis studies : Use flow cytometry with Annexin V/PI staining to assess Bcl-2/Mcl-1 inhibition, a mechanism observed in structurally similar indole derivatives .

Q. How can structural contradictions between X-ray crystallography and NMR data be resolved for this compound?

- Methodological Answer :

- Cross-validation : Refine crystallographic data using SHELXL (for small molecules) or PHENIX (for macromolecules) to resolve discrepancies in bond lengths/angles .

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify conformational flexibility or protonation state errors .

- Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation in the benzodioxole-indole linkage, which may explain peak splitting .

Q. What strategies can optimize the binding affinity and selectivity of this compound for target proteins?

- Methodological Answer :

- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) on the indole ring to enhance hydrophobic interactions, as seen in quinazoline-based kinase inhibitors .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with c-Src ATP-binding pockets. Prioritize modifications that reduce steric clashes .

- SAR studies : Synthesize analogs with varied linker lengths (e.g., ethylene vs. propylene) to balance flexibility and rigidity, improving target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。